An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate (CAS: 62759-83-5)
An In-depth Technical Guide to Methyl 4,4-dimethoxy-3-oxopentanoate (CAS: 62759-83-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,4-dimethoxy-3-oxopentanoate is a versatile building block in organic synthesis, particularly valued for its role as a key intermediate in the preparation of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications in medicinal chemistry. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.
Chemical and Physical Properties
Methyl 4,4-dimethoxy-3-oxopentanoate is a complex organic molecule containing ketone, ester, and acetal functional groups.[1][2] These features contribute to its utility as a reactive intermediate in various chemical transformations. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 62759-83-5 | [2] |
| Molecular Formula | C8H14O5 | [2] |
| Molecular Weight | 190.19 g/mol | [2] |
| Appearance | Oil | [1][3] |
| Boiling Point | 69-73 °C at 0.35 mmHg | [2] |
| Density | 1.111 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.435 | [2] |
| Solubility | Soluble in common organic solvents such as CH2Cl2 and EtOAc. | [1][3] |
Synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate
A related synthesis is detailed in a patent for the preparation of antibacterial piperidine derivatives, where a similar beta-keto ester is synthesized.[1][3] The general approach involves the acylation of a ketone enolate.
Conceptual Synthesis Workflow:
Caption: General synthetic scheme for Methyl 4,4-dimethoxy-3-oxopentanoate.
Applications in Drug Development
Methyl 4,4-dimethoxy-3-oxopentanoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its utility is highlighted in the preparation of novel antibacterial agents.
Synthesis of Antibacterial Piperidine Derivatives
A key application of Methyl 4,4-dimethoxy-3-oxopentanoate is in the synthesis of piperidine derivatives with antibacterial activity, specifically as inhibitors of bacterial DNA topoisomerase II.[1][3][4] The synthesis involves the reaction of a piperidine precursor with a derivative of Methyl 4,4-dimethoxy-3-oxopentanoate.
Experimental Protocol: Synthesis of a Key Intermediate for Antibacterial Piperidine Derivatives
This protocol is adapted from the procedure described in patent WO2006087543A1.[3]
Materials:
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Methyl 4,4-dimethoxy-3-oxopentanoate
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Piperidine precursor
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Dichloromethane (CH2Cl2)
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Ethyl acetate (EtOAc)
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Water
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Brine
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Magnesium sulfate (MgSO4)
Procedure:
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To a solution of the piperidine precursor in CH2Cl2, cooled in an ice water bath, add Methyl 4,4-dimethoxy-3-oxopentanoate.
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Allow the solution to warm to room temperature and stir for 1 hour.
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Remove the solvent under reduced pressure.
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Take up the residue in EtOAc and wash sequentially with water and brine.
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Dry the organic layer over MgSO4 and remove the solvent to yield the crude product as an oil.
Spectroscopic Data for the Resulting Intermediate: The patent provides the following 1H NMR data for the resulting oil:
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NMR (CDCl3): δ 1.5 (s, 3H), 3.25 (2s, 6H), 4.8 (s, 3H), 5.3 (s, 1H).[1]
Logical Flow of the Synthetic Application:
Caption: Synthetic workflow from the intermediate to the final antibacterial compound.
Signaling Pathway Involvement
Currently, there is no direct evidence in the scientific literature to suggest that Methyl 4,4-dimethoxy-3-oxopentanoate itself is involved in any specific signaling pathways. Its primary role is that of a synthetic intermediate. However, the final products derived from it, such as the aforementioned piperidine derivatives, are designed to inhibit bacterial DNA topoisomerase II.[3] This enzyme is crucial for DNA replication, transcription, and repair in bacteria. By inhibiting this enzyme, the compounds effectively halt bacterial proliferation.
Conceptual Diagram of Topoisomerase II Inhibition:
Caption: Mechanism of action of the final antibacterial product.
Conclusion
Methyl 4,4-dimethoxy-3-oxopentanoate is a valuable synthetic intermediate with demonstrated utility in the development of novel antibacterial agents. Its multifunctional nature allows for the construction of complex molecular architectures. While direct biological activity of the compound itself has not been reported, its role as a precursor to potent enzyme inhibitors underscores its importance in medicinal chemistry and drug discovery. Further exploration of this and similar building blocks may lead to the development of new therapeutics.
References
- 1. CA2598423C - Antibacterial piperidine derivatives - Google Patents [patents.google.com]
- 2. METHYL 4,4-DIMETHOXY-3-OXOPENTANOATE synthesis - chemicalbook [chemicalbook.com]
- 3. WO2006087543A1 - Antibacterial piperidine derivatives - Google Patents [patents.google.com]
- 4. Design and synthesis of the novel DNA topoisomerase II inhibitors: esterification and amination substituted 4'-demethylepipodophyllotoxin derivates exhibiting anti-tumor activity by activating ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
